molecular formula C20H22BrClN2O B2843569 3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1107548-84-4

3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No. B2843569
CAS RN: 1107548-84-4
M. Wt: 421.76
InChI Key: OBLFSVAQXKOMJP-UHFFFAOYSA-M
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Description

The compound is a complex organic molecule that contains several functional groups and rings. It has a hexahydroimidazo[1,2-a]pyridinium core, which is a type of heterocyclic compound. Heterocyclic compounds are a significant class of organic compounds and they have a wide range of uses in the field of medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Research has shown that 3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide displays potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . This suggests its potential as a pharmacophore for novel antileishmanial agents.

Antimalarial Properties

Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, 3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide derivatives (compounds 14 and 15) exhibited significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved remarkable suppression (90.4%), highlighting its potential as an antimalarial agent .

Molecular Docking Studies

A molecular simulation study justified the potent in vitro antipromastigote activity of compound 13. It showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This insight enhances our understanding of its mechanism of action.

Neurotoxic Potential

A newly synthesized pyrazoline derivative related to this compound (4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide) was investigated for neurotoxic effects. While this specific compound is not identical, it highlights the broader interest in related structures .

Medicinal Intermediates

3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide: serves as a valuable intermediate in medicinal chemistry. Its synthesis involves benzophenone chlorination and condensation reactions .

properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN2O.BrH/c1-15-5-11-18(12-6-15)22-14-20(24,16-7-9-17(21)10-8-16)23-13-3-2-4-19(22)23;/h5-12,24H,2-4,13-14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLFSVAQXKOMJP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)Cl)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

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